2-(3-methoxyphenyl)-2,3-dihydro-1H-indole
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Overview
Description
2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals. This compound features a methoxy group attached to the phenyl ring, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)-2,3-dihydro-1H-indole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxyphenylhydrazine with cyclohexanone in the presence of an acid catalyst can yield the desired indole derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)-2,3-dihydro-1H-indole involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylindole: Lacks the methoxy group, which can affect its reactivity and biological activity.
3-Methoxyphenylindole: Similar structure but with the methoxy group in a different position.
2-(3-Methoxyphenyl)benzimidazole: Contains a benzimidazole ring instead of an indole ring.
Uniqueness
2-(3-Methoxyphenyl)-2,3-dihydro-1H-indole is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological properties. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
CAS No. |
501699-22-5 |
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Molecular Formula |
C15H15NO |
Molecular Weight |
225.28 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H15NO/c1-17-13-7-4-6-11(9-13)15-10-12-5-2-3-8-14(12)16-15/h2-9,15-16H,10H2,1H3 |
InChI Key |
YBUJBAYMXKVSSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=CC=CC=C3N2 |
Origin of Product |
United States |
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